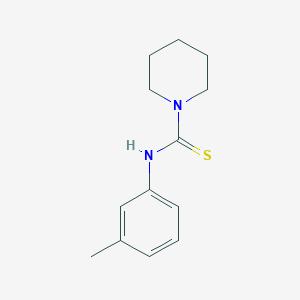

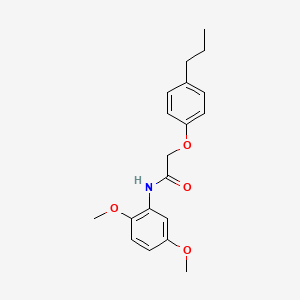

![molecular formula C18H21NO4 B5576625 {4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5576625.png)

{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as TBF-Ph-AA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of furoylamino-substituted phenylacetic acids and has been studied for its biochemical and physiological effects. In

Applications De Recherche Scientifique

Fluorimetric Chemosensors for Ion Recognition

Research on novel fluorescent triarylimidazoles based on a phenylalanine core has shown their effectiveness as amino acid-based fluorimetric chemosensors for biologically and analytically important ions like Cu2+ and Fe3+. These compounds demonstrate strong interaction through donor atoms in their side chains, suggesting a potential application area for similar compounds in ion detection and sensing technologies (Esteves, Raposo, & Costa, 2016).

Diagnostic Tools in Biochemistry

A method developed for the simultaneous quantitative determination of certain amino acid metabolites in urine highlights the application of tert-butyldimethylsilyl derivatives in diagnostic assays. This technique is useful for diagnosing and monitoring patients with functional tumors and for pharmacokinetic studies, indicating the role of related chemical derivatives in clinical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Synthesis of Amino Acid Derivatives

The stereocontrolled synthesis of β-hydroxy-α-amino acids from phenylalanine and tyrosine derivatives underscores the synthetic utility of tert-butyl esters in producing enantiospecific and diastereoselective amino acids. This process is vital for the development of new peptidic frameworks and drug design, showcasing the relevance of similar chemical structures in synthetic organic chemistry (Easton, 1994).

Novel Synthetic Routes

Research on the synthesis of various types of substituted 2(5H)-furanones through reactions involving (phenylthio)acetic acid and its derivatives provides insights into the versatility of these chemical frameworks for synthesizing bioactive molecules. This indicates the potential application of similar compounds in creating pharmacologically relevant structures (Iwai, Kosugi, Uda, & Kawai, 1977).

Indole Derivative Synthesis

The study of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes demonstrates their recyclization under acidic conditions to produce indole derivatives. This reaction's dependence on the substituent at the nitrogen atom offers valuable insights into the synthesis of complex organic structures, suggesting application possibilities in pharmaceutical chemistry and organic synthesis (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).

Propriétés

IUPAC Name |

2-[4-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-14(10-15(23-11)18(2,3)4)17(22)19-13-7-5-12(6-8-13)9-16(20)21/h5-8,10H,9H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWLEDGDJDEFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

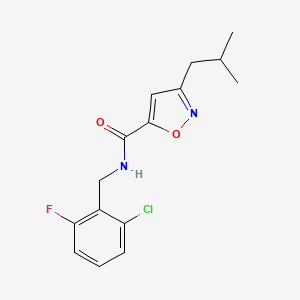

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)

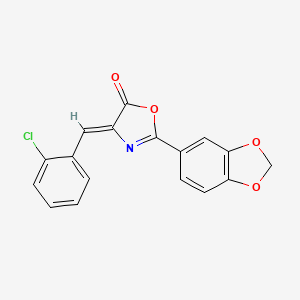

![4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5576576.png)

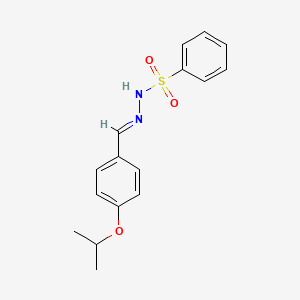

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5576581.png)

![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)

![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5576611.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5576626.png)

![3-{1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5576637.png)